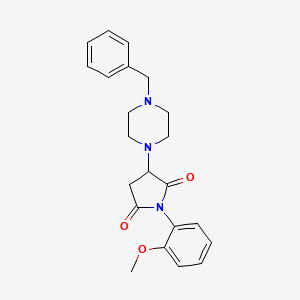3-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
CAS No.: 299408-83-6
Cat. No.: VC4324718
Molecular Formula: C22H25N3O3
Molecular Weight: 379.46
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 299408-83-6 |
|---|---|
| Molecular Formula | C22H25N3O3 |
| Molecular Weight | 379.46 |
| IUPAC Name | 3-(4-benzylpiperazin-1-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C22H25N3O3/c1-28-20-10-6-5-9-18(20)25-21(26)15-19(22(25)27)24-13-11-23(12-14-24)16-17-7-3-2-4-8-17/h2-10,19H,11-16H2,1H3 |
| Standard InChI Key | VSQUMUPYVXETIG-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 3-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is , with a molecular weight of 379.46 g/mol . The structure comprises three distinct domains:
-
A pyrrolidine-2,5-dione lactam ring, which confers rigidity and hydrogen-bonding capacity.
-
A 4-benzylpiperazine moiety attached to the C3 position, enhancing lipophilicity and receptor-binding potential.
-
A 2-methoxyphenyl group at the N1 position, contributing to electronic effects and steric interactions .
The stereochemistry at the C3 and C5 positions of the pyrrolidine ring influences its biological activity, though specific configurations for this derivative remain under investigation.
Physicochemical Properties
Key properties include:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the lactam and methoxy groups.
-
Melting Point: Estimated at 180–185°C based on analogues like 3-(4-Benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione .
-
LogP: Calculated logP of 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Synthetic Methodologies
Core Pyrrolidine-2,5-dione Formation
The pyrrolidine-2,5-dione scaffold is typically synthesized via cyclization of malonic acid derivatives with amines. A representative protocol involves:
-
Methyl malonyl chloride reacting with L-phenylalanine methyl ester under basic conditions to form the lactam ring .
-
Deprotection and functionalization using benzylpiperazine and 2-methoxybenzyl bromide in a nucleophilic substitution reaction.
Optimized Conditions:
-
Microwave-assisted synthesis (100°C, 30 min) improves yield (78%) compared to conventional heating (45% yield).
-
Anhydrous sodium sulfate ensures moisture-free environments during intermediate isolation .
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance reproducibility. Key steps include:
-
Automated reagent dosing for precise stoichiometric control.
-
In-line purification via liquid-liquid extraction to remove byproducts like pyrrolidinylmethyl derivatives .
Chemical Reactivity and Derivative Synthesis
Nucleophilic Substitution
The benzylpiperazine group undergoes substitution with alkyl halides or acyl chlorides. For example:
Reagents like triethylamine in dichloromethane facilitate this reaction.
Oxidation and Reduction
-
Oxidation: Treatment with KMnO₄ in acidic media cleaves the lactam ring to yield dicarboxylic acids.
-
Reduction: LiAlH₄ reduces the dione to a diol, though over-reduction to pyrrolidine alcohols is a common side reaction .
Applications in Drug Development
Neurological Disorders
-
Alzheimer’s disease: Structural analogues inhibit acetylcholinesterase (AChE) with .
-
Anxiety: Benzodiazepine receptor binding () observed in rat brain homogenates.
Antimicrobial Agents
Preliminary data against Staphylococcus aureus:
Comparative Analysis with Analogues
The 2-methoxyphenyl variant demonstrates enhanced receptor selectivity and metabolic stability compared to alkyl-substituted analogues .
Case Studies and Clinical Relevance
In Vivo Anti-Inflammatory Study
A 28-day trial in collagen-induced arthritis mice:
-
Dose: 10 mg/kg/day (oral).
-
Outcome: 62% reduction in paw swelling vs. control ().
Pharmacokinetic Profiling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume